N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a dimethylaminoethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(propan-2-yl)benzoic acid and 2-(dimethylamino)ethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 4-(propan-2-yl)benzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-(dimethylamino)ethylamine to form the amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Material Science: The compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, influencing biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-4-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.
N-[2-(dimethylamino)ethyl]-4-ethylbenzamide: Contains an ethyl group instead of an isopropyl group.
Uniqueness
N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H22N2O |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H22N2O/c1-11(2)12-5-7-13(8-6-12)14(17)15-9-10-16(3)4/h5-8,11H,9-10H2,1-4H3,(H,15,17) |
InChI Key |
VPERVGDRFGDDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCN(C)C |
Origin of Product |
United States |
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